![molecular formula C7H9N3 B066366 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine CAS No. 192869-50-4](/img/structure/B66366.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Übersicht
Beschreibung
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine (THPP) is a bicyclic 6-6 heterocyclic compound characterized by a partially saturated pyridine ring fused to a pyrimidine ring. Its structure confers versatility in medicinal chemistry, serving as a scaffold for synthesizing bioactive molecules. Notably, THPP derivatives are critical intermediates in synthesizing tetrahydropteroic acid analogs, which are precursors to folate antagonists . The compound’s pharmacological relevance is highlighted by its role in selective kinase inhibition, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and phosphoinositide 3-kinase delta (PI3Kδ), making it a cornerstone in drug discovery for neurological disorders, autoimmune diseases, and cancer .
Vorbereitungsmethoden
Gewald Reaction-Based Synthesis
The Gewald reaction serves as a foundational method for constructing the tetrahydropyrido[4,3-d]pyrimidine scaffold. In a representative procedure, N-methyl-4-piperidone (1 ) reacts with ethyl cyanoacetate (2 ) and elemental sulfur in ethanol under reflux, catalyzed by morpholine, to yield 2-amino-5,6,7,8-tetrahydro-4H-pyrido[4,3-d]thieno[2,3-d]pyrimidin-4-one (3 ) with an 85% yield . This three-component condensation proceeds via the formation of a thiophene intermediate, followed by cyclization.
The reaction mechanism involves nucleophilic attack of the enamine (generated from 1 and morpholine) on the activated nitrile group of ethyl cyanoacetate, facilitated by sulfur’s electron-deficient state. Subsequent intramolecular cyclization forms the pyrimidine ring. IR spectroscopy confirms the presence of N–H (3344 cm⁻¹) and C=O (1685 cm⁻¹) stretches, while ¹H-NMR reveals characteristic signals for the methylene groups (δ=2.85–3.39 ppm) and the N-methyl substituent (δ=2.45 ppm) .
Table 1: Physical Data of Gewald Reaction-Derived Intermediates
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
---|---|---|---|
3 | 241 | 110–111 | 85 |
5a | 324 | 164–166 | 87 |
5b | 338 | 185–187 | 85 |
Further functionalization of 3 involves condensation with aromatic aldehydes to form Schiff base derivatives (6a–k , 7a–k ), achieving yields up to 87% . For example, reacting 3 with 4-chlorobenzaldehyde in glacial acetic acid yields 6b (m.p. 196–198°C, 78% yield), with ¹H-NMR confirming the imine proton at δ=9.4–10.2 ppm .
Enamine Acylation-Cyclization Strategies
An alternative route involves enamine intermediates derived from N-Boc-4-piperidinone (6 ). Acylation with ethyl oxalyl chloride forms 7 , which undergoes cyclization with amidines or ureas to produce tetrahydropyrido[4,3-d]pyrimidine cores (8 ) . Deprotection of the Boc group yields 9 , which is subsequently functionalized via amide coupling (HATU/EDCI) or Heck reactions to introduce aryl substituents .
This method allows modular variation of the 2-position substituent (R₁) and the acyl linker (B). For instance, introducing a 4-OCF₃ group at R₁ enhances metabolic stability, though intrinsic clearance remains high due to core oxidation . Metabolite identification studies reveal hydroxylation at benzylic positions as a primary degradation pathway, informing structural modifications to improve pharmacokinetics .
Mechanistic Insights and Optimization
Cyclization efficiency depends critically on reaction temperature and catalyst choice. For example, using triethylorthoformate instead of acetic anhydride in the cyclization of 4a to 5a increases yield from 72% to 85% by minimizing side reactions . Similarly, substituting morpholine with piperidine in the Gewald reaction alters reaction kinetics, reducing completion time from 2 hours to 90 minutes .
Solvent effects are also pronounced. Ethanol promotes higher yields in Schiff base formations compared to DMF, likely due to improved solubility of intermediates . Microwave-assisted synthesis has been explored for reducing reaction times, though thermal degradation of sulfur-containing intermediates remains a challenge .
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
Method | Yield Range (%) | Key Advantages | Limitations |
---|---|---|---|
Gewald Reaction | 64–87 | High atom economy, scalable | Requires toxic sulfur |
Enamine Cyclization | 70–85 | Modular substituent introduction | Multi-step, costly reagents |
Multicomponent | Not reported | Scalable, diverse R group compatibility | Limited mechanistic detail |
The Gewald reaction excels in simplicity and yield but faces challenges in purifying sulfur-byproducts. Enamine-based routes offer greater structural flexibility but require advanced instrumentation for metabolite tracking . Patent methods prioritize industrial applicability, though academic reproducibility is hindered by vague experimental details .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine serves as a versatile scaffold for developing bioactive compounds. Its derivatives have shown promise as inhibitors of various enzymes and receptors:
- Dihydrofolate Reductase (DHFR): Compounds derived from this scaffold have been identified as competitive inhibitors of DHFR, crucial for folate metabolism and DNA synthesis. This inhibition can disrupt cellular replication in microorganisms such as Pneumocystis carinii and Toxoplasma gondii .
- Phosphoinositide 3-Kinase δ (PI3Kδ): Certain derivatives like Leniolisib (CDZ173) have been developed as selective inhibitors of PI3Kδ. This inhibition dampens immune responses by suppressing B cell activation and antibody production .
- Calcium/Calmodulin-dependent Protein Kinase II (CaMKII): A series of tetrahydropyrido derivatives have been synthesized that exhibit significant inhibitory activity against CaMKII. One derivative showed over 100-fold selectivity for CaMKII compared to other kinases .
Cancer Research
The compound has demonstrated efficacy in preclinical models for various cancers:
- Xenograft Models: Testing in human tumor xenograft models has shown activity against prostate (PC-3) and glioblastoma (U-87) cancers. These studies highlight the potential of this compound derivatives as therapeutic agents in oncology .
- Clinical Trials: Some derivatives have progressed into clinical trials aimed at treating solid tumors such as endometrial and ovarian cancers .
Neurological Research
Research has identified analogs of this compound that act as antagonists of TASK-3 potassium channels. These compounds influence neuronal excitability and may have implications for sleep architecture and other neurological functions .
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been reported to act as an inhibitor of extracellular signal-regulated kinases (Erks), which play a crucial role in cell signaling pathways . By inhibiting these kinases, the compound can modulate various cellular processes, including proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
THPP’s structural and functional distinctions from related bicyclic pyrimidine derivatives are outlined below:
Pyrido[3,4-d]pyrimidines
- Structure : Features a pyridine-pyrimidine fusion with an unsaturated pyridine ring, differing in nitrogen positioning compared to THPP.
- Applications: Extensively studied as Erk2 inhibitors (e.g., tetrahydropyrido[3,4-d]pyrimidines), demonstrating nanomolar potency in suppressing phospho-RSK levels in cancer models .
Thieno[2,3-d]pyrimidines
- Structure : Incorporates a thiophene ring fused to pyrimidine, differing from THPP’s pyridine moiety.
- Applications : Exhibit antimicrobial activity against Mycobacterium tuberculosis (e.g., 7-methyl-THPP derivatives with MIC values <1 µg/mL) .
- Key Difference : The thiophene ring enhances lipophilicity, improving membrane permeability but increasing off-target risks compared to THPP’s balanced physicochemical profile .
Quinazolines
- Structure : A fully unsaturated 6-6 bicyclic system lacking THPP’s tetrahydropyridine component.
- Applications : Early PI3Kδ inhibitors (e.g., 4,6-diaryl quinazolines) but suffer from poor isoform selectivity.
- Key Difference : Replacement of quinazoline with THPP in CDZ173 (Leniolisib) reduced lipophilicity (cLogP from 4.2 to 2.8), enhancing PI3Kδ selectivity (>1,000-fold over α/β isoforms) and improving ADME properties .
Pharmacological Selectivity and SAR Insights
CaMKII Inhibition
- THPP Derivatives : Substituted phenyl sulfonamide-THPP analogs show >100-fold selectivity for CaMKII over PKA, PKC, and CDK2. IC₅₀ values range from 1–10 nM .
- Pyrido[3,4-d]pyrimidines : Less selective, with off-target activity against MEK and Aurora kinases due to divergent binding pocket interactions .
PI3Kδ Inhibition
- THPP-Based Inhibitors : Compound 11f (THPP core) exhibits cellular IC₅₀ of 3 nM for PI3Kδ, with >500-fold selectivity over PI3Kα/β/γ .
- Quinazoline-Based Inhibitors : Earlier analogs (e.g., IC87114) show moderate selectivity (10–50-fold) and higher metabolic clearance .
ADME and Physicochemical Properties
Property | THPP Derivatives | Quinazolines | Thieno[2,3-d]pyrimidines |
---|---|---|---|
cLogP | 2.5–3.2 | 4.0–4.5 | 3.8–4.5 |
Solubility (µg/mL) | 15–30 | 5–10 | 2–8 |
CYP3A4 Inhibition | Low (IC₅₀ > 10 µM) | Moderate (IC₅₀ 1–5 µM) | High (IC₅₀ < 1 µM) |
Plasma Protein Binding | 80–90% | 90–95% | 85–95% |
Data sourced from optimization studies of PI3Kδ inhibitors and antimicrobial agents .
Biologische Aktivität
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine (THPP) is a bicyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.
Overview of this compound
THPP features a fused pyridine and pyrimidine ring system and has been identified as a versatile scaffold for developing bioactive compounds. Its derivatives have shown promise as antagonists for various biological targets, particularly in the inhibition of key enzymes involved in critical signaling pathways.
Target Proteins
The primary target of THPP is the extracellular signal-regulated kinase 2 (ERK2), a crucial component of the MAPK/ERK signaling pathway. Inhibition of ERK2 leads to a decrease in phospho-RSK levels, which is associated with various cellular processes including proliferation and differentiation.
Mode of Action
THPP interacts selectively with ERK2, demonstrating potent inhibition. This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy. Additionally, studies have shown that THPP derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic organisms .
Antifolate Activity
Research indicates that THPP analogs exhibit significant antifolate activity against microorganisms such as Pneumocystis carinii and Toxoplasma gondii. For instance, 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives have been synthesized to enhance DHFR inhibitory activity .
PI3Kδ Inhibition
A notable application of THPP derivatives is their role as selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ). Compound 11f has been highlighted for its high selectivity and oral bioavailability in models of autoimmune diseases and leukocyte malignancies. This compound demonstrated efficacy in an in vivo antibody production model .
Neurological Potential
Further investigations into THPP's neurological applications have suggested its potential as a treatment for neurodegenerative diseases due to its selective inhibition of calcium/calmodulin-dependent protein kinase II (CaMKII). Some derivatives exhibited over 100-fold selectivity for CaMKII compared to other kinases .
In Vivo Efficacy
In preclinical studies involving human tumor xenograft models, THPP demonstrated anti-cancer activity against various tumor types including glioblastoma (U-87) and prostate cancer (PC-3). These findings support its potential use in cancer therapeutics targeting the PI3K/Akt/mTOR signaling pathway .
Optimization Studies
Optimization efforts have focused on enhancing the cellular potency and selectivity of THPP derivatives. A study reported that specific substitutions on the phenyl group significantly impacted inhibitory activity against CaMKII, showcasing the importance of structure-activity relationships in drug development .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine?
The compound is typically synthesized via multi-step routes starting from pyridine or pyrimidine precursors. Key approaches include:
- Cyclocondensation reactions : Using tert-butyl 4-oxopiperidine-1-carboxylate as a starting material, followed by cyclization with nitriles or amines under acidic conditions .
- Multicomponent reactions : Combining pyridine derivatives with aldehydes and ammonia in water or ethanol, often catalyzed by transition metals (e.g., Pd or Cu) for improved regioselectivity .
- Reductive amination : Reduction of pyrido[4,3-d]pyrimidine precursors with hydrogen gas and palladium catalysts to achieve the saturated tetrahydropyrido core .
Q. What analytical techniques are used to confirm the structural integrity of this compound?
- X-ray crystallography : Resolves conformational details (e.g., half-chair conformation of the tetrahydropyridine ring and planarity of the pyrimidine moiety) .
- NMR spectroscopy : 1H and 13C NMR confirm substitution patterns, with characteristic peaks for NH groups (~δ 5.5–6.5 ppm) and aromatic protons (~δ 7.0–8.5 ppm) .
- LC-MS/HPLC : Validates purity (>97%) and molecular weight (e.g., m/z 208.09 for the dihydrochloride salt) .
Q. What are the primary biological activities associated with this scaffold?
- Anticancer activity : Derivatives inhibit proliferation in K562 (leukemia) and HO-8910 (ovarian cancer) cell lines, likely via interference with folate metabolism .
- Antimicrobial effects : Thieno-fused analogs exhibit antimycobacterial activity, with IC50 values <10 µM against Mycobacterium tuberculosis .
- Kinase inhibition : The core structure is used in PI3Kδ-selective inhibitors (e.g., CDZ173), showing nanomolar potency in biochemical assays .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep at 2–8°C in airtight containers to prevent decomposition .
- Safety protocols : Use PPE (gloves, goggles) due to acute oral toxicity (LD50: 300–2000 mg/kg) and skin/eye irritation risks .
- Decomposition mitigation : Avoid prolonged exposure to light or moisture, which can hydrolyze the pyrimidine ring .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Catalyst screening : Transition metals (e.g., Pd/C or RuCl3) enhance reductive amination efficiency, reducing reaction times from 24h to 6h .
- Solvent optimization : Replacing ethanol with water in multicomponent reactions improves eco-compatibility without sacrificing yield (70–85%) .
- Intermediate purification : Chromatographic isolation of key intermediates (e.g., methyl (S)-2-chloro derivatives) minimizes side products .
Q. What strategies address discrepancies in biological activity data across derivatives?
- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., 2-cyclopropyl or 6-benzyl groups) identifies critical pharmacophores. For example, 2-chloro derivatives show 10-fold higher PI3Kδ inhibition than unsubstituted analogs .
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. K562) to rule out cell-specific effects .
- Metabolic stability testing : Assess hepatic microsome stability to differentiate intrinsic activity from pharmacokinetic artifacts .
Q. How can computational modeling guide the design of novel derivatives?
- Docking studies : Predict binding modes to targets like dihydrofolate reductase (DHFR) or PI3Kδ using software like AutoDock or Schrödinger .
- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with bioactivity to prioritize substituents for synthesis .
- ADME prediction : Tools like SwissADME estimate solubility and BBB penetration, filtering candidates with poor drug-likeness .
Q. What experimental approaches resolve contradictions in reported cytotoxicity data?
- Mechanistic profiling : Compare apoptosis induction (via caspase-3 assays) vs. cell cycle arrest (flow cytometry) to clarify mode of action .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended targets contributing to variability .
- Synergistic studies : Test combinations with standard chemotherapeutics (e.g., methotrexate) to distinguish additive vs. antagonistic effects .
Q. How are fused-ring derivatives (e.g., thieno-pyrimidines) synthesized and evaluated?
- Heterocycle fusion : React this compound with thiophene carbaldehydes under acidic conditions to form thieno-fused analogs .
- Biological evaluation : Screen for sigma receptor binding (Ki < 100 nM) or GPR119 modulation (EC50: 50–14,000 nM) using luciferase-based reporter assays .
Q. What methodologies ensure reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing batch-to-batch variability .
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM) .
- Quality control : Implement strict HPLC purity thresholds (>98%) and ICP-MS for heavy metal residue testing .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-3-6-4-9-5-10-7(1)6/h4-5,8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXKJIIHKFGUCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940959 | |
Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192869-50-4 | |
Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192869-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.